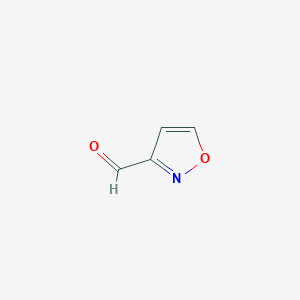

Isoxazole-3-carbaldehyde

Descripción general

Descripción

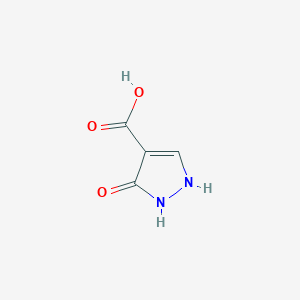

Isoxazole-3-carbaldehyde is a heterocyclic compound . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .

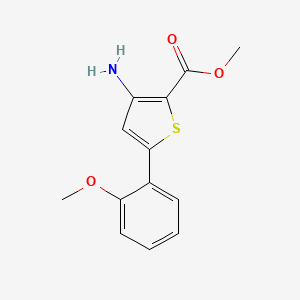

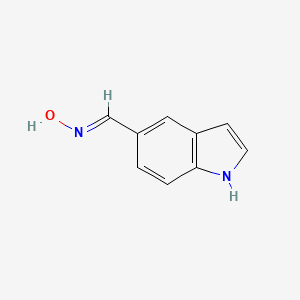

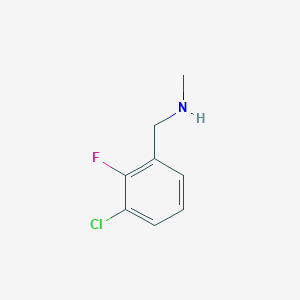

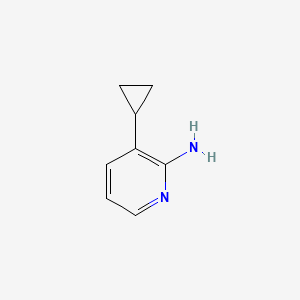

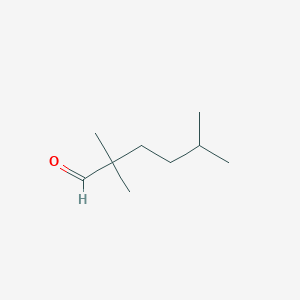

Molecular Structure Analysis

The molecular structure of Isoxazole-3-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is significant due to its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

Isoxazole-3-carbaldehyde is a solid compound . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .Aplicaciones Científicas De Investigación

1. Acetylcholinesterase Inhibitors

- Summary of Application : Isoxazoles, including Isoxazole-3-carbaldehyde, have been studied as potential inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .

- Methods of Application : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite. They were also isolated and characterized by spectroscopic methods. The in-vitro activity was measured by an adapted version of Ellman’s assay .

- Results or Outcomes : The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μ m). The docking study based on a novel series of complexes isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference .

2. Metal-free Synthetic Routes

- Summary of Application : Isoxazole-3-carbaldehyde has been used in the development of metal-free synthetic routes to isoxazoles .

- Methods of Application : The review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

- Results or Outcomes : The development of these metal-free synthetic routes provides an eco-friendly alternative to traditional methods that often involve the use of metals such as Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .

3. Biological Activity

- Summary of Application : Isoxazoles, including Isoxazole-3-carbaldehyde, have been used as biologically active compounds in medicinal chemistry . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

- Methods of Application : The review article provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .

- Results or Outcomes : Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

4. Synthetic Strategies and Therapeutic Potential

- Summary of Application : Isoxazole-3-carbaldehyde has been used in the development of new synthetic strategies and designing of new isoxazole derivatives .

- Methods of Application : The review article highlights a comprehensive overview on the potential application of new synthetic strategies for the synthesis of isoxazoles .

- Results or Outcomes : The development of these new synthetic strategies provides a rich source of new compounds having promising biological activities .

5. Main Directions and Recent Trends in Synthesis

- Summary of Application : Isoxazole-3-carbaldehyde has been used in the development of new synthetic strategies for isoxazoles . This review summarizes the main directions and recent trends in the synthesis of isoxazoles .

- Methods of Application : The review article provides examples of the use of isoxazoles in medicinal chemistry. When discussing the classical methods of isoxazole synthesis, the main emphasis is placed on the problem of selectivity of transformations .

- Results or Outcomes : The development of these new synthetic strategies provides a rich source of new compounds having promising biological activities .

6. Therapeutic Expedition

- Summary of Application : Isoxazole-3-carbaldehyde has been used in the development of new synthetic strategies and designing of new isoxazole derivatives .

- Methods of Application : The review article highlights a comprehensive overview on the potential application of new synthetic strategies for the synthesis of isoxazoles .

- Results or Outcomes : The development of these new synthetic strategies provides a rich source of new compounds having promising biological activities .

Safety And Hazards

Isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Direcciones Futuras

Given the wide spectrum of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVZOHNNPDZYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593212 | |

| Record name | 1,2-Oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-3-carbaldehyde | |

CAS RN |

89180-61-0 | |

| Record name | 1,2-Oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

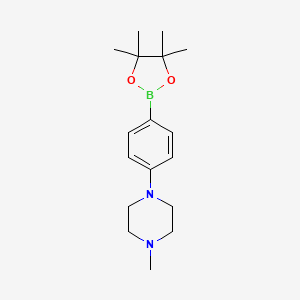

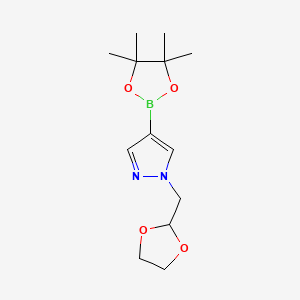

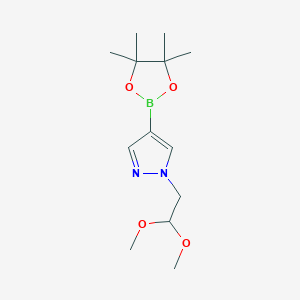

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.